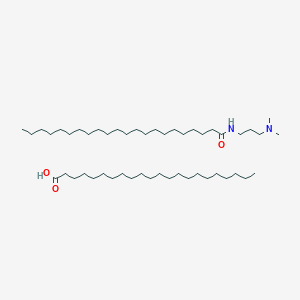

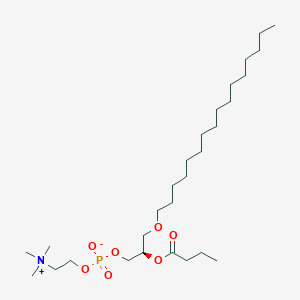

Ácido (5Z,8Z,11Z,14Z)-Eicosatetraenoico, éster 3-tienilmetílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

CAY10412 se utiliza ampliamente en la investigación científica, particularmente en el campo de la investigación de cannabinoides. Es un potente inhibidor de la recaptación de anandamida en células de linfoma U937, lo que lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide .

Mecanismo De Acción

CAY10412 inhibe la recaptación de anandamida bloqueando su transportador, lo que aumenta la concentración de anandamida en la hendidura sináptica . Esto mejora la señalización endocannabinoide, lo que puede tener varios efectos en la actividad neuronal y el comportamiento . Los objetivos moleculares exactos y las vías involucradas en este proceso aún están bajo investigación .

Análisis Bioquímico

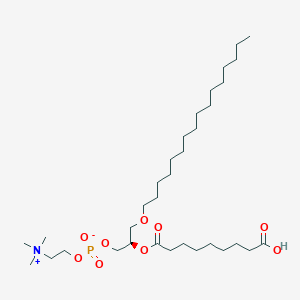

Biochemical Properties

The 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is believed to interact with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of arachidonic acid via the cytochrome P4504A pathway . This interaction suggests that it may play a role in the regulation of sodium, potassium, and chloride transport in the renal tubules .

Cellular Effects

It is known that arachidonic acid metabolites can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is complex and involves several biochemical pathways. As a metabolite of arachidonic acid, it is an activator of the Ras/MAP (microtubule-associated protein) pathway . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 20-HETE, a similar compound, is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids . This suggests that the compound may have a certain degree of stability and could potentially have long-term effects on cellular function.

Metabolic Pathways

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is involved in the arachidonic acid metabolic pathway via the cytochrome P4504A . This pathway is crucial for the regulation of sodium, potassium, and chloride transport in the renal tubules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

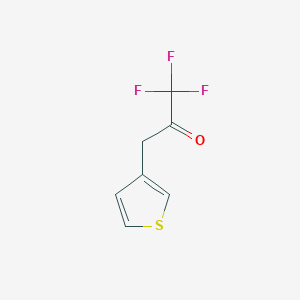

La síntesis de CAY10412 implica la esterificación del ácido 5Z,8Z,11Z,14Z-eicosatetraenoico con tiofen-3-ilmetanol. La reacción normalmente requiere un catalizador como ácido sulfúrico o ácido p-toluensulfónico y se lleva a cabo bajo condiciones de reflujo en un disolvente orgánico como tolueno o diclorometano .

Métodos de producción industrial

El producto se purifica luego mediante técnicas como cromatografía en columna o recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

CAY10412 se somete principalmente a reacciones de esterificación e hidrólisis. También puede participar en reacciones de oxidación y reducción debido a la presencia de dobles enlaces en su estructura .

Reactivos y condiciones comunes

Esterificación: Tiofen-3-ilmetanol, ácido sulfúrico, tolueno, condiciones de reflujo.

Hidrólisis: Hidróxido de sodio acuoso o ácido clorhídrico, temperatura ambiente.

Oxidación: Permanganato de potasio u óxido de osmio, temperatura ambiente.

Reducción: Hidrógeno gaseoso con un catalizador de paladio, temperatura ambiente.

Productos principales

Hidrólisis: Ácido 5Z,8Z,11Z,14Z-eicosatetraenoico y tiofen-3-ilmetanol.

Oxidación: Dioles o epóxidos correspondientes.

Reducción: Éster de ácido graso saturado.

Comparación Con Compuestos Similares

CAY10412 es similar a otros análogos de la etanolamida de araquidonoilo, como AM404 y VDM11. Es único en su falta de afinidad de unión intrínseca para los receptores cannabinoides CB1 y CB2 . Esto lo convierte en una herramienta útil para distinguir entre diferentes teorías del transporte y la recaptación de anandamida .

Lista de compuestos similares

- AM404

- VDM11

- Anandamide (etanolamida de araquidonoilo)

- 2-araquidonoilglicerol

Propiedades

IUPAC Name |

thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPBWSZRYHDZAA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)